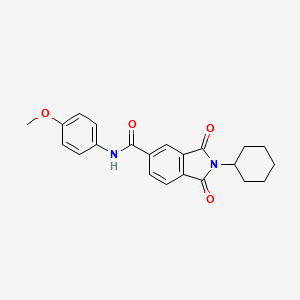
2-cyclohexyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
The chemical compound belongs to a class of compounds known for their varied biological activities and potential in pharmaceutical development. Its structure suggests it could be involved in numerous chemical reactions, leading to diverse biological effects. The synthesis and analysis of such compounds are critical in developing new drugs and understanding biological mechanisms.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, including condensation, cyclization, and activation processes. For instance, Lu et al. (2021) describe the synthesis of a compound with antiproliferative activity through condensation and cyclization processes (Lu et al., 2021). These methods are indicative of the synthetic routes that could be applied to the compound , emphasizing the importance of precise reaction conditions and catalysts.
Molecular Structure Analysis
The molecular structure of such compounds is typically determined through crystallography and spectroscopic methods. Özer et al. (2009) characterized N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, demonstrating the importance of X-ray crystallography in elucidating the molecular conformation and the role of hydrogen bonding in stabilizing the structure (Özer et al., 2009).
Chemical Reactions and Properties
The chemical behavior of isoindoline derivatives can involve redox reactions, cyclizations, and acylations as key steps to introduce various functional groups or modify the molecular scaffold. Sharma et al. (2012) and Ramesh et al. (2019) discuss Rh(III)-catalyzed reactions for the synthesis of isoindolinones, highlighting the versatility of these compounds in undergoing chemical transformations (Sharma et al., 2012) (Ramesh et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 2-cyclohexyl-N-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is the HER-2 protein . This protein is often overexpressed in certain types of cancer cells, such as the SKBr-3 breast cancer cell line . Overexpression of HER-2 can lead to increased cell proliferation and survival, contributing to the progression of cancer.
Mode of Action
The compound interacts with the HER-2 protein, inhibiting its function . This interaction leads to a decrease in the proliferation of cancer cells
Biochemical Pathways
The inhibition of HER-2 by this compound affects several biochemical pathways. These include pathways involved in cell proliferation and survival. By inhibiting HER-2, the compound can disrupt these pathways, leading to decreased cancer cell growth .
Result of Action
The result of the action of this compound is a decrease in the proliferation of cancer cells . This is achieved through the inhibition of the HER-2 protein and the disruption of associated biochemical pathways .
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclohexyl-N-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-17-10-8-15(9-11-17)23-20(25)14-7-12-18-19(13-14)22(27)24(21(18)26)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCTTOCZMOJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4404904.png)
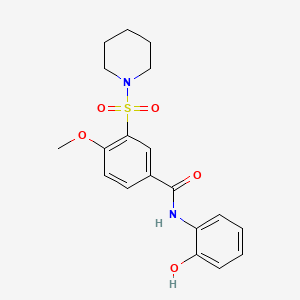
![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)
![2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4404928.png)
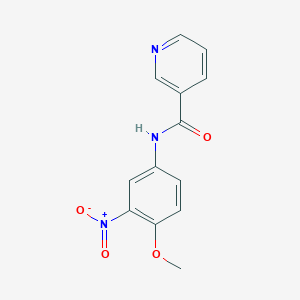
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4404949.png)
![2,2-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4404961.png)
![4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4404980.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4404989.png)
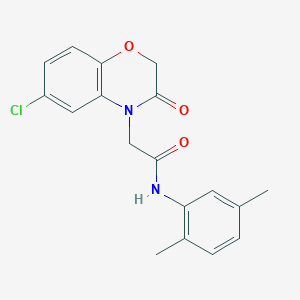
![1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4405004.png)
![1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405006.png)
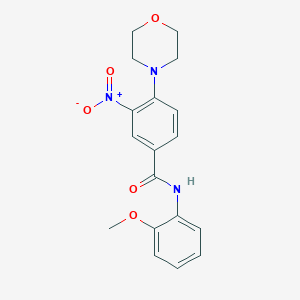
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405018.png)